molecular formula C13H5F6NO B4426093 N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide

Cat. No.: B4426093
M. Wt: 305.17 g/mol
InChI Key: ZTJFFCAYWQQNMA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide is a fluorinated benzamide compound. . This compound, with multiple fluorine substitutions, is particularly notable for its structural and chemical properties.

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide typically involves the condensation reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide can be compared with other fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide . While both compounds share a similar core structure, the additional fluorine atoms in this compound confer unique properties, such as increased stability and different reactivity patterns. Other similar compounds include various isomers and derivatives with different fluorine substitution patterns .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F6NO/c14-5-1-2-9(7(15)3-5)20-13(21)6-4-8(16)11(18)12(19)10(6)17/h1-4H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFFCAYWQQNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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